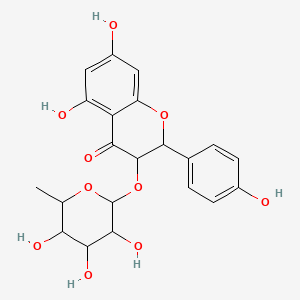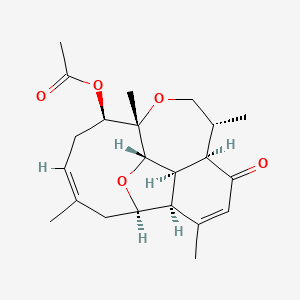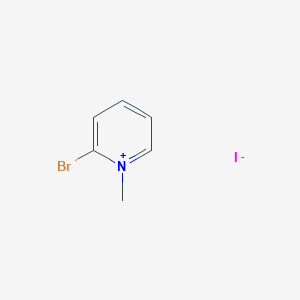
Magnoloside A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnoloside A is a hydroxycinnamic acid.
Wissenschaftliche Forschungsanwendungen
Structural Identification and Isolation
- Magnoloside A, identified as a phenylpropanoid glycoside, was isolated from Magnolia obovata. Its structure was elucidated using spectroscopic and chemical evidence (Hasegawa, Fukuyama, Yamada, & Nakagawa, 1988).
Analytical Techniques for Magnoloside Profiling
- Two-channel liquid chromatography with electrochemical detection (2LC-ECD) was developed for simultaneous determination of magnolosides, including this compound. This technique aids in the discrimination of Magnoliae officinalis cortex varieties (Xue, Kotani, Yang, & Hakamata, 2018).
Bioactive Compounds in Magnolia officinalis
- Research on stem bark of Magnolia officinalis revealed the presence of phenylethanoid glycosides, including this compound, with potential anti-spasmodic and antioxidant activities (Yu, Yan, Liang, Wang, & Yang, 2012).
Free Radical Scavenging and Protective Effects
- This compound, among other phenylethanoid glycosides from Magnolia officinalis var. biloba fruits, showed significant protective effects against free radical-induced oxidative damage, highlighting its potential therapeutic applications (Ge et al., 2017).
Pharmacokinetics and Metabolism
- A study on the pharmacokinetics and metabolites of this compound in rats provided insights into its absorption, distribution, and elimination, critical for understanding its therapeutic potential (Zhang et al., 2022).
Chemotherapeutic Potential
- Magnolol, a related compound from Magnolia officinalis, has shown potential in preventing or inhibiting various cancers, suggesting a broader chemotherapeutic application of compounds including this compound (Ranaware et al., 2018).
Multifunctional Biological Activities
- Magnolol and related compounds from Magnolia officinalis, such as this compound, have been documented for their wide range of biological activities, including anti-inflammatory, antimicrobial, and antioxidative properties, suggesting multifunctional applications (Zhang et al., 2019).
Anti-inflammatory Properties
- Studies indicate that compounds like Magnolol from Magnolia officinalis can suppress inflammatory processes, including inhibiting tumor necrosis factor-induced ICAM-1 expression, suggesting anti-inflammatory applications for this compound (Chunlian et al., 2014).
Potential in Cancer Therapy
- Research on Magnolol has revealed its potential in inhibiting cancer cell invasion, indicating a possible therapeutic role for this compound in cancer treatment (Liu et al., 2013).
Eigenschaften
Molekularformel |
C29H36O15 |
|---|---|
Molekulargewicht |
624.6 g/mol |
IUPAC-Name |
[2-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-4-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C29H36O15/c1-13-22(36)24(38)25(39)28(41-13)44-27-26(43-21(35)7-4-14-2-5-16(31)18(33)10-14)23(37)20(12-30)42-29(27)40-9-8-15-3-6-17(32)19(34)11-15/h2-7,10-11,13,20,22-34,36-39H,8-9,12H2,1H3/b7-4+ |
InChI-Schlüssel |
QLZWUGOYBODRLF-QPJJXVBHSA-N |
Isomerische SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OCCC3=CC(=C(C=C3)O)O)CO)O)OC(=O)/C=C/C4=CC(=C(C=C4)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OCCC3=CC(=C(C=C3)O)O)CO)O)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OCCC3=CC(=C(C=C3)O)O)CO)O)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Trimethyl-[[(2S,5S)-2-methyl-1,3-oxathiolan-5-yl]methyl]azanium;iodide](/img/structure/B1253790.png)



![12H-Benzo[a]phenoxazine](/img/structure/B1253799.png)
![N-[(1,3,4,6,7,11bbeta-Hexahydro-2H-benzo[a]quinolizin)-2alpha-yl]-N-methyl-1-propanesulfonamide](/img/structure/B1253801.png)

![[(2S,3S,4S,5R,6S,8S,9S,10S,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B1253803.png)
![5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B1253804.png)


![N-butyl-N-methyl-4-[(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)hydrazo]-4-oxobutanamide](/img/structure/B1253810.png)


